2-(Dimethoxymethyl)-1,8-naphthyridine

CAS No.: 204452-90-4

Cat. No.: VC2462210

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204452-90-4 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-(dimethoxymethyl)-1,8-naphthyridine |

| Standard InChI | InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 |

| Standard InChI Key | SVSHWQZULQIOEI-UHFFFAOYSA-N |

| SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC |

| Canonical SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC |

Introduction

Chemical Structure and Properties

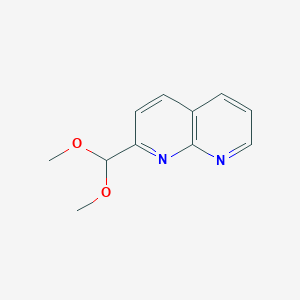

2-(Dimethoxymethyl)-1,8-naphthyridine consists of a 1,8-naphthyridine core with a dimethoxymethyl substituent at position 2. The 1,8-naphthyridine scaffold represents a bicyclic heteroaromatic system formed by two fused pyridine rings with nitrogen atoms strategically positioned at locations 1 and 8.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of 2-(Dimethoxymethyl)-1,8-naphthyridine are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 204452-90-4 |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-(dimethoxymethyl)-1,8-naphthyridine |

| Standard InChI | InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 |

| Standard InChIKey | SVSHWQZULQIOEI-UHFFFAOYSA-N |

| SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC |

| Canonical SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC |

| PubChem Compound ID | 17750175 |

The dimethoxymethyl group (–CH(OCH3)2) attached at the 2-position of the naphthyridine core significantly influences the compound's physical properties, particularly enhancing its solubility in organic solvents compared to unsubstituted naphthyridines. This structural feature also affects the electronic distribution within the molecule, potentially altering its interactions with biological targets.

Structural Significance

The presence of two nitrogen atoms in the heterocyclic system, combined with the dimethoxymethyl substituent, creates a unique electronic distribution that influences the compound's reactivity patterns. The dimethoxymethyl group serves as a potential reactive site for further chemical modifications, making this compound versatile for synthetic applications. This functional group may also act as a hydrogen bond acceptor in biological systems, potentially enhancing binding affinities to various protein targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(Dimethoxymethyl)-1,8-naphthyridine requires comparison with related derivatives to identify critical structural features influencing biological activities.

Comparison with Related Derivatives

A comparison between 2-(Dimethoxymethyl)-1,8-naphthyridine and its closely related derivative, 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine, reveals subtle structural differences that may impact biological properties:

| Property | 2-(Dimethoxymethyl)-1,8-naphthyridine | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine |

|---|---|---|

| CAS Number | 204452-90-4 | 1203499-56-2 |

| Molecular Formula | C11H12N2O2 | C12H14N2O2 |

| Molecular Weight | 204.22 g/mol | 218.25 g/mol |

| LogP (calculated) | Not specified | 2.22960 |

| Additional Substituent | None | Methyl group at position 6 |

The addition of a methyl group at position 6 in 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine increases its lipophilicity, as evidenced by the higher LogP value . This enhanced lipophilicity may influence membrane permeability and bioavailability, potentially affecting the compound's pharmacokinetic profile and therapeutic efficacy.

Critical Functional Groups

The key functional groups in 2-(Dimethoxymethyl)-1,8-naphthyridine include:

-

The 1,8-naphthyridine core: Provides the basic framework for biological activities

-

The dimethoxymethyl group at position 2: Influences solubility, reactivity, and potential interactions with biological targets

-

The nitrogen atoms at positions 1 and 8: Serve as hydrogen bond acceptors, facilitating interactions with biological receptors

These structural elements collectively determine the compound's physical, chemical, and biological properties, making them critical considerations for structure-based drug design and optimization.

Synthetic Derivatives and Applications

The versatile nature of the 1,8-naphthyridine scaffold has led to the development of numerous derivatives with diverse applications, providing valuable insights into potential modifications of 2-(Dimethoxymethyl)-1,8-naphthyridine.

Key Naphthyridine Derivatives

Several functionalized 1,8-naphthyridines have been synthesized and evaluated for various applications:

-

2-Amino-7-methyl-1,8-naphthyridine: A key intermediate in the synthesis of more complex naphthyridines

-

2-Acetylamino-7-methyl-1,8-naphthyridine: Demonstrates the feasibility of introducing amide functionalities at position 2

-

4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: Illustrates the potential for further functionalization at multiple positions

-

2,7-Diamino-1,8-naphthyridine: Shows the possibility of introducing amino groups at both positions 2 and 7

These examples highlight the structural diversity achievable within the 1,8-naphthyridine family, suggesting potential pathways for modifying 2-(Dimethoxymethyl)-1,8-naphthyridine to enhance specific properties or activities.

Emerging Applications

Recent research has identified several promising applications for 1,8-naphthyridine derivatives:

Anti-mycobacterial Agents

Novel 1,8-naphthyridine-3-carbonitrile derivatives have demonstrated significant anti-mycobacterial activity, presenting potential solutions for addressing tuberculosis and other mycobacterial infections . The structural features of 2-(Dimethoxymethyl)-1,8-naphthyridine could be leveraged to develop similar anti-mycobacterial agents.

Receptor-Targeted Therapeutics

1,8-Naphthyridine derivatives have shown activity as:

-

Adenosine receptor agonists

-

Adrenoceptor antagonists

-

α(v)β(3) antagonists (anti-osteoporotic agents)

These receptor-targeted applications highlight the potential for developing 2-(Dimethoxymethyl)-1,8-naphthyridine derivatives as selective modulators of specific biological targets .

Future Research Directions

Research into 2-(Dimethoxymethyl)-1,8-naphthyridine presents several promising avenues for future investigation:

Advanced Synthetic Methodologies

Developing more efficient, environmentally friendly synthetic routes for 2-(Dimethoxymethyl)-1,8-naphthyridine would facilitate its large-scale production and enable more extensive biological evaluation. Recent advances in green chemistry approaches, such as aqueous-based synthesis, offer promising strategies for achieving this goal .

Comprehensive Structure-Activity Relationship Studies

Systematic modification of the 2-(Dimethoxymethyl)-1,8-naphthyridine scaffold, including:

-

Variation of the substituent at position 2

-

Introduction of additional functional groups at different positions

-

Alteration of the electronic properties of the naphthyridine core

These modifications would provide valuable insights into the relationship between structural features and biological activities, guiding the rational design of more potent and selective compounds.

Targeted Biological Evaluations

Focused studies on specific biological activities of 2-(Dimethoxymethyl)-1,8-naphthyridine, particularly:

-

Antimicrobial efficacy against drug-resistant pathogens

-

Selective cytotoxicity against cancer cell lines

-

Modulation of neurological pathways relevant to neurodegenerative diseases

These targeted evaluations would help identify the most promising therapeutic applications for this compound and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume